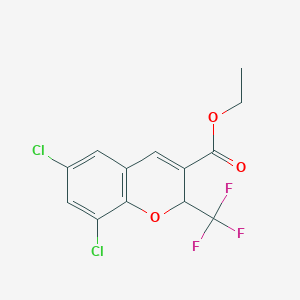
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H4Cl2F3NO . It has a molecular weight of 282.05 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4Cl2F3NO/c11-4-1-5-7 (17)3-8 (10 (13,14)15)16-9 (5)6 (12)2-4/h1-3H, (H,16,17) .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 365.7±37.0 °C and a predicted density of 1.633±0.06 g/cm3 . It has a pKa value of 5.81±0.40 (Predicted) . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound serves as a key intermediate in the synthesis of a variety of fluorinated chromenes and coumarins, which are of interest due to their potential applications in organic electronics, as fluorophores, and in medicinal chemistry. For instance, Chizhov et al. (2008) describe a method for synthesizing 4-unsubstituted 3-(trifluoroacetyl)coumarins through the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by chromene-coumarin recyclization, highlighting the compound's utility in creating fluorinated coumarins with potential applications in drug design and material science (Chizhov et al., 2008). Additionally, Duan et al. (2013) developed a convenient one-pot synthesis method for trifluoromethylated tetrahydrobenzo[g]chromene derivatives from similar starting materials, showcasing the compound's versatility in synthesizing complex structures with potential applications in materials science and pharmacology (Duan et al., 2013).
Antimicrobial and Anticorrosive Applications
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives have been studied for their potential antimicrobial properties. Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with notable in vitro antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Ghashang et al., 2013). In the realm of materials science, Shcherbakov et al. (2014) explored the synthesis of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, which exhibited efficient inhibition of hydrochloric acid corrosion of mild steel, suggesting applications in corrosion prevention (Shcherbakov et al., 2014).
Catalysis and Organic Synthesis
The utility of ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate extends into catalysis and further organic synthesis applications. For example, novel synthesis methods have been developed to create 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives, showcasing the compound's role in producing structures with potential cytotoxic activity against cancer cell lines, thus offering a pathway for the development of new anticancer agents (Reddy et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3O3/c1-2-20-12(19)8-4-6-3-7(14)5-9(15)10(6)21-11(8)13(16,17)18/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTSKLUKUQXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

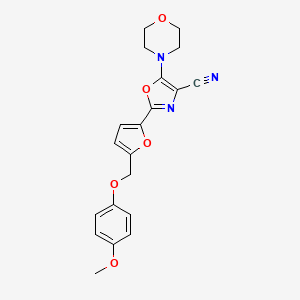
![3-(2-Chlorophenyl)-5-[1-(3,4-dimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2702603.png)
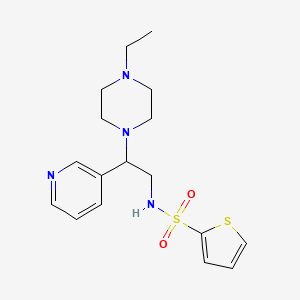

![(2R,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester](/img/structure/B2702607.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2702610.png)
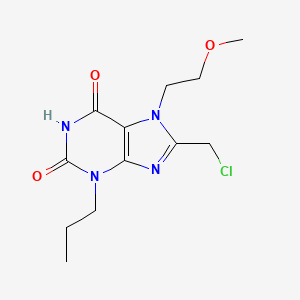
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
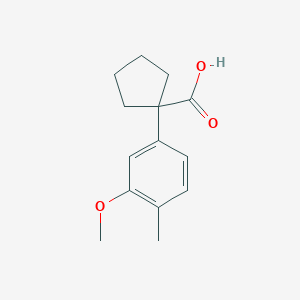
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2702617.png)
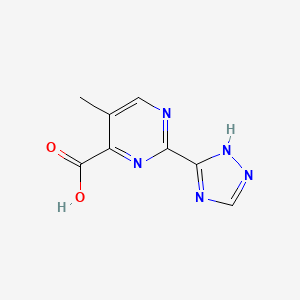
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)